molecular formula C9H10BrNO2 B1438400 2-(2-Bromophenoxy)propanamide CAS No. 915920-68-2

2-(2-Bromophenoxy)propanamide

Cat. No. B1438400
CAS RN: 915920-68-2
M. Wt: 244.08 g/mol
InChI Key: FVIIVIULKTZXPI-UHFFFAOYSA-N
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Description

2-(2-Bromophenoxy)propanamide is an organic compound with the molecular formula C9H10BrNO2 . It belongs to the class of amides.


Synthesis Analysis

The synthesis of 2-(2-Bromophenoxy)propanamide involves a reaction tube charged with 2-aryloxypropanamide (1.0 mmol), potassium hydroxide (112 mg, 2.0 mmol), and dimethyl sulphoxide (DMSO 4 mL). The mixture is heated at 140°C for 3-16 hours. The reaction is monitored by TLC. After the reaction period, the reaction mixture is cooled, diluted with saturated brine, and extracted with dichloromethane three times. The combined organic layers are washed with three portions of saturated brine and then dried over MgSO4 and filtered. The solvent is removed under reduced pressure. The product is purified through flash column chromatography on 300-400 mesh silica gel with petroleum ether/ethyl acetate as eluent .


Molecular Structure Analysis

The molecular weight of 2-(2-Bromophenoxy)propanamide is 244.09 g/mol . The compound has a density of 1.490±0.06 g/cm3 .


Physical And Chemical Properties Analysis

2-(2-Bromophenoxy)propanamide has a predicted boiling point of 386.4±22.0 °C . The compound is solid at room temperature .

Scientific Research Applications

  • Bioactive Constituents of Marine Species : A study on Jolyna laminarioides, a marine species, discovered constituents including a compound similar to 2-(2-Bromophenoxy)propanamide. This compound exhibited chymotrypsin inhibitory activity and showed effectiveness against bacteria like Escherichia coli and Shigella boydii (Atta-ur-Rahman et al., 1997).

  • Mutagenic Effects Study : Research exploring the structure-activity relationship in the mutagenic effect of chiral or racemic 2-bromo-propanamides, including variants of 2-(2-Bromophenoxy)propanamide, found these compounds to exhibit mutagenicity in Salmonella typhimurium (L. Dolzani et al., 1992).

  • Synthesis and Structural Analysis : A compound closely related to 2-(2-Bromophenoxy)propanamide was synthesized for use as a fluorescent ATRP initiator in polymerizations of acrylates. Its structure and molecular properties were analyzed extensively (Ihor Kulai & S. Mallet-Ladeira, 2016).

  • Vibrational Frequencies in Paracetamol Analogs : Research investigated the molecular properties of paracetamol analogs, including 2-bromo-2-methyl-N-(4-nitrophenyl)-propanamide, a variant of 2-(2-Bromophenoxy)propanamide. The study included an assessment of intramolecular interactions and isomerization (R. Viana et al., 2016).

  • Antioxidant and Biofilm Inhibition Activities : A series of compounds including 2-(4-bromophenoxy)-2-methyl propane hydrazides were synthesized and tested for their antioxidant, biofilm inhibition, and mutagenic activities. The study revealed that electron-donating groups enhanced the scavenging ability of these compounds (A. Sheikh et al., 2021).

  • Antimicrobial Properties : Research on 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, which are structurally similar to 2-(2-Bromophenoxy)propanamide, demonstrated their significant antibacterial and antifungal activities (V. Baranovskyi et al., 2018).

  • Pharmacokinetics and Metabolism in Rats : A study investigated the pharmacokinetics and metabolism of a selective androgen receptor modulator structurally similar to 2-(2-Bromophenoxy)propanamide in rats, providing insights into its absorption, clearance, distribution, and metabolism (Di Wu et al., 2006).

  • Synthesis and Antimicrobial Activity : A series of 2-(4-(hydroxyalkyl)-1H-1,2,3-triazol-1-yl)-N-substituted propanamides, including compounds similar to 2-(2-Bromophenoxy)propanamide, were synthesized and tested for antimicrobial activity against several bacterial and fungal cultures (C. Kaushik & Raj Luxmi, 2017).

Mechanism of Action

The mechanism of action of 2-(2-Bromophenoxy)propanamide is currently not available .

Safety and Hazards

The safety data sheet for 2-(2-Bromophenoxy)propanamide indicates that it should not be released into the environment. It also advises obtaining special instructions before use and not handling until all safety precautions have been read and understood .

properties

IUPAC Name

2-(2-bromophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6(9(11)12)13-8-5-3-2-4-7(8)10/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIIVIULKTZXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)OC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655390
Record name 2-(2-Bromophenoxy)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenoxy)propanamide

CAS RN

915920-68-2
Record name 2-(2-Bromophenoxy)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915920-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromophenoxy)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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